Silver heptafluorobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

SHF demonstrates excellent catalytic properties for organic synthesis reactions. Its ability to activate specific bonds and facilitate selective transformations makes it a valuable tool for researchers. While the specific mechanisms are still under investigation, studies suggest SHF's effectiveness might be due to its Lewis acidic nature and the stability of the silver-fluorine bond [].

Electronics Research

Analytical Chemistry

SHF's unique chemical structure makes it useful in specific analytical techniques. Some research explores its application in ion-pair chromatography for separating complex mixtures []. Here, SHF's ability to interact with certain molecules allows for their efficient separation and identification.

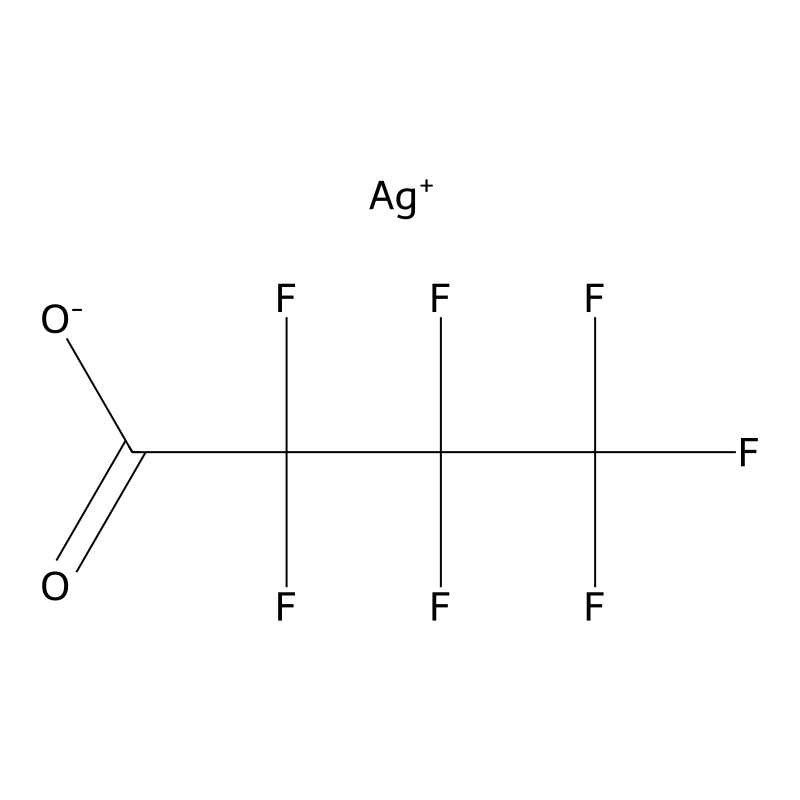

Silver heptafluorobutyrate is a chemical compound with the formula C₄AgF₇O₂. It consists of a silver cation (Ag⁺) coordinated with a heptafluorobutyrate anion. This compound appears as a white to off-white powder and has a melting point of approximately 292-294 °C. Its molecular weight is 320.9 g/mol . Silver heptafluorobutyrate is notable for its unique properties, which arise from the presence of both the silver ion and the highly electronegative fluorine atoms.

Silver heptafluorobutyrate can be synthesized through various methods, including:

- Direct Reaction: Reacting silver nitrate with heptafluorobutyric acid in an aqueous solution can yield silver heptafluorobutyrate.

- Solvent-Free Methods: Some studies suggest that solvent-free conditions can enhance yield and purity, utilizing solid-state reactions between silver salts and heptafluorobutyric acid.

These methods allow for the efficient production of this compound while minimizing by-products .

Silver heptafluorobutyrate has several applications:

- Catalysis: It serves as a catalyst in organic reactions, particularly those involving fluorinated compounds.

- Material Science: Its unique properties make it suitable for use in advanced materials and coatings.

- Pharmaceuticals: Due to its potential antimicrobial properties, it may find applications in drug formulations and medical devices .

Interaction studies involving silver heptafluorobutyrate primarily focus on its coordination chemistry and reactivity with various organic substrates. The compound's ability to activate C-H bonds makes it valuable in synthetic organic chemistry. Research indicates that the silver cation's interactions with oxygen atoms in carboxylic acids can significantly influence reaction outcomes .

Several compounds share similarities with silver heptafluorobutyrate, particularly in terms of structure or application. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Silver acetate | C₂H₃AgO₂ | Commonly used in organic synthesis; less fluorinated. |

| Silver benzoate | C₇H₅AgO₂ | Exhibits antimicrobial properties; aromatic structure. |

| 2,2,3,3,4,4,4-Heptafluorobutanoate | C₄F₇O₂ | A fluorinated carboxylic acid; lacks silver cation. |

Uniqueness of Silver Heptafluorobutyrate

Silver heptafluorobutyrate stands out due to its combination of a highly electronegative fluorinated group and a metal cation. This unique combination allows it to serve as an effective catalyst in reactions that other similar compounds cannot facilitate as efficiently. Its distinct properties make it particularly useful in specialized applications within material science and organic synthesis .

Physical Properties

Melting Point and Thermal Behavior (292-294°C)

Silver heptafluorobutyrate exhibits a well-defined melting point range of 292-294°C, which represents a critical thermal transition point for this perfluorinated silver carboxylate compound [1] [2]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice structure, particularly the argentophilic interactions between silver centers and the bridging coordination of the heptafluorobutyrate ligands [3].

The thermal behavior of silver heptafluorobutyrate demonstrates distinct phases as temperature increases. Below 150°C, the compound remains in a stable solid phase with negligible mass loss [1] [4]. Between 150-190°C, the compound begins to exhibit sublimation and vaporization characteristics, which has been utilized in gas injection systems for chemical vapor deposition applications [3]. This temperature range represents the optimal conditions for volatilization without significant thermal decomposition.

| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) | Reference |

|---|---|---|---|

| 25-150 | Stable solid phase | 0 | [1] [4] |

| 150-190 | Sublimation/vaporization range | Variable | [3] |

| 292-294 | Melting point range | Phase transition | [1] [2] |

| 294-400 | Thermal decomposition begins | <5 (in vacuum) | [3] |

| Above 400 | Complete decomposition | Complete | [3] |

The thermal decomposition characteristics of silver heptafluorobutyrate are particularly notable when compared to non-fluorinated silver carboxylates [3]. Under vacuum conditions, the compound shows less than 5% mass residue, indicating that sublimation dominates over thermal decomposition [3]. This behavior contrasts significantly with non-fluorinated analogues, which typically exhibit 45-50% mass residues due to simultaneous sublimation and thermal dissociation processes [3].

Appearance and Morphology

Silver heptafluorobutyrate presents as a white crystalline powder with a characteristic appearance that is consistent across different purity grades [1] [2] [4]. The compound maintains its white coloration even at high purity levels, ranging from 97% to 99.999% purity [1]. This white appearance is typical of silver carboxylate compounds and indicates the absence of metallic silver formation or significant impurities [4].

The morphological characteristics of silver heptafluorobutyrate are influenced by its crystalline structure, which forms as a coordination polymer assembled from dinuclear building blocks [5]. The compound exists in powder form under standard conditions, with particle size and distribution being dependent on synthesis and processing conditions [1]. The crystalline nature of the compound contributes to its stability and handling characteristics, making it suitable for various analytical and synthetic applications [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄AgF₇O₂ | [1] [2] [4] |

| Molecular Weight (g/mol) | 320.90 | [1] [2] |

| Appearance | Powder | [1] [2] [4] |

| Physical Form | Crystalline solid | [1] [4] |

| Color | White | [4] |

| Exact Mass (g/mol) | 319.883749 | [1] |

Light Sensitivity Characteristics

Silver heptafluorobutyrate exhibits significant light sensitivity, which is a characteristic property of many silver-containing compounds [4]. This photosensitivity is attributed to the potential for ligand-to-metal charge transfer excitation under visible light conditions, which can lead to photochemical reactions [7]. The light sensitivity requires careful storage conditions to prevent degradation and maintain compound integrity over time.

The photochemical properties of silver heptafluorobutyrate are particularly relevant in the context of its potential applications in photochemical processes [7]. Research has demonstrated that photoexcitation of silver complexes can release reactive perfluoroalkyl radicals directly from carboxylate ligands under visible light conditions [7]. This photochemical reactivity is enhanced by the presence of the perfluorinated heptafluorobutyrate ligand, which facilitates ligand-to-metal charge transfer processes [7].

The light sensitivity also impacts the practical handling and storage of silver heptafluorobutyrate, requiring protection from direct sunlight and fluorescent lighting to prevent unwanted photochemical reactions [4]. This characteristic is shared with other silver carboxylates and represents an important consideration for long-term stability and storage protocols [8].

Chemical Properties

Reactivity Profile and Stability

Silver heptafluorobutyrate demonstrates a complex reactivity profile that is influenced by both the silver center and the perfluorinated carboxylate ligand [6] [7]. The compound exhibits moderate reactivity with nucleophiles due to the electrophilic nature of the silver center, while the perfluorinated ligand provides enhanced chemical stability compared to non-fluorinated analogues [5] [8].

The stability characteristics of silver heptafluorobutyrate are notably superior to those of non-fluorinated silver carboxylates [3]. The compound remains stable in air and vacuum conditions, which facilitates its use in various analytical and synthetic applications [3]. This enhanced stability is attributed to the electron-withdrawing effects of the perfluorinated heptafluorobutyrate ligand, which reduces the tendency for decomposition reactions [8].

| Property | Value/Description | Reference |

|---|---|---|

| Thermal Stability | Stable to ~292°C, decomposes >400°C | [1] [2] [3] |

| Air Stability | Stable in air and vacuum | [3] |

| Photochemical Stability | Light sensitive, photochemical reactions possible | [4] [7] |

| Reactivity with Nucleophiles | Moderate reactivity due to silver center | [6] [7] |

| Molecular Structure Type | Dimeric [Ag₂(μ-O₂CC₃F₇)₂] units | [3] [9] [5] |

The reactivity of silver heptafluorobutyrate in coordination chemistry applications has been demonstrated through its ability to act as a precursor for the formation of mixed-metal complexes [5]. The compound can undergo transmetalation reactions with other metal centers, providing a pathway for the synthesis of heterometallic species [5]. This reactivity is particularly valuable in the development of advanced materials and catalytic systems.

Solubility Parameters in Various Solvents

The solubility characteristics of silver heptafluorobutyrate reflect the influence of both the ionic silver-carboxylate interaction and the hydrophobic perfluorinated alkyl chain [4] [6]. The compound exhibits limited solubility in water due to the hydrophobic nature of the perfluorinated ligand, while showing enhanced solubility in organic solvents [1] [10].

The solubility profile indicates that silver heptafluorobutyrate is probably soluble in a range of organic solvents including chloroform, dichloromethane, acetonitrile, alcohols, and tetrahydrofuran [4]. This solubility pattern is consistent with the amphiphilic nature of the compound, where the perfluorinated chain provides compatibility with organic media while the carboxylate functionality maintains some polar character [4] [6].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Limited/Poor | [1] [10] |

| Chloroform | Probably soluble | [4] |

| Dichloromethane | Probably soluble | [4] |

| Acetonitrile | Probably soluble | [4] |

| Alcohol | Probably soluble | [4] |

| Tetrahydrofuran | Probably soluble | [4] |

| Organic solvents (general) | Soluble in range of organic solvents | [4] [6] |

The enhanced solubility in organic solvents compared to water makes silver heptafluorobutyrate particularly suitable for applications in non-aqueous systems and organic synthesis [6]. This solubility profile also facilitates purification and handling procedures, as the compound can be readily dissolved and recrystallized from appropriate organic solvents.

Acid-Base Properties

The acid-base properties of silver heptafluorobutyrate are fundamentally derived from the parent heptafluorobutyric acid, which is characterized as a strong acid with a pKa value of approximately 0.17-0.4 [11] [12]. This extremely low pKa value reflects the powerful electron-withdrawing effects of the perfluorinated alkyl chain, which significantly enhances the acidity compared to non-fluorinated carboxylic acids [11] [13] [14].

The strong acidic character of the parent acid influences the coordination behavior and stability of the silver salt [14]. The electron-withdrawing perfluorinated group stabilizes the carboxylate anion, making it an effective ligand for silver coordination while maintaining the overall stability of the complex [13] [14]. This enhanced acidity also affects the interfacial properties and surface behavior of the compound compared to non-fluorinated analogues [14].

The presence of the perfluorinated chain creates a significant difference in acid-base behavior compared to hydrocarbon-based carboxylic acids [14]. The surface pKa values for perfluorinated carboxylic acids are substantially lower than their fatty acid counterparts, which has implications for the interfacial activity and environmental behavior of these compounds [14]. This enhanced acidity is attributed to the electron-withdrawing nature of the fluoroalkyl tail, which renders the proton more easily released compared to electron-donating hydrocarbon chains [14].

Electronic Structure and Bonding

Coordination Geometry Around Silver Center

The coordination geometry of silver in silver heptafluorobutyrate is characterized by a complex three-dimensional arrangement that involves multiple coordination modes [9] [5] [15]. The silver atoms adopt a coordination environment that can be described as distorted tetrahedral or distorted trigonal planar, depending on the specific structural context and intermolecular interactions [16].

The primary coordination sphere of silver includes bonding to oxygen atoms from the carboxylate ligands, with typical silver-oxygen bond distances ranging from 2.13 to 2.54 Angstroms [9] [5] [15] [17]. The coordination geometry is further complicated by the presence of argentophilic interactions between silver centers, which occur at distances ranging from 2.82 to 3.05 Angstroms [9] [5] [15].

The structural organization of silver heptafluorobutyrate features dimeric units of the formula [Ag₂(μ-O₂CC₃F₇)₂], where the carboxylate ligands adopt bridging coordination modes [3] [9] [5]. These dimeric units serve as building blocks for the formation of coordination polymers, where additional intermolecular interactions contribute to the overall three-dimensional structure [5]. The coordination geometry around each silver center is influenced by the need to accommodate both the bridging carboxylate ligands and the argentophilic interactions with neighboring silver atoms.

| Bond Type | Typical Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|

| Ag-O (carboxylate) | 2.13-2.54 | Bridging bidentate | [9] [5] [15] [17] |

| Ag-Ag (argentophilic) | 2.82-3.05 | Metallic interaction | [9] [5] [15] |

| C-F (perfluoroalkyl) | 1.32-1.35 | Covalent | [13] [14] |

| C-O (carboxylate) | 1.25-1.30 | Covalent | [13] [14] |

Silver-Oxygen Bond Characteristics

The silver-oxygen bonds in silver heptafluorobutyrate exhibit characteristics that are intermediate between ionic and covalent bonding [18] [16]. The bond lengths typically range from 2.13 to 2.54 Angstroms, with variations depending on the specific coordination environment and the presence of bridging versus terminal coordination modes [9] [5] [15] [17].

The nature of the silver-oxygen interaction is influenced by the electron-withdrawing effects of the perfluorinated heptafluorobutyrate ligand [5] [8]. The strong electron-withdrawing character of the perfluorinated chain reduces the electron density at the carboxylate oxygen atoms, which in turn affects the strength and character of the silver-oxygen bonds [8]. This results in somewhat weakened metal-ligand interactions compared to non-fluorinated carboxylate analogues [5] [8].

The asymmetric bridging behavior observed in silver carboxylate structures leads to variations in silver-oxygen bond strengths within the same molecule [16]. Some oxygen atoms exhibit stronger coordination to silver centers, while others show weaker semicoordination interactions [16]. This asymmetry is reflected in the range of observed bond distances and has been confirmed through quantum theory of atoms in molecules analysis [16].

The silver-oxygen bond characteristics also influence the thermal and chemical stability of the compound [8]. The moderate strength of these bonds allows for thermal volatilization at relatively low temperatures while maintaining sufficient stability for handling and storage under ambient conditions [8]. This balance between stability and volatility is crucial for applications in chemical vapor deposition and related processes [3] [8].

Effect of Perfluorination on Molecular Properties

The perfluorination of the heptafluorobutyrate ligand has profound effects on the molecular properties of the silver complex [11] [13] [14]. The strong electron-withdrawing nature of the CF₃CF₂CF₂- group significantly alters the electronic structure and bonding characteristics compared to non-fluorinated analogues [11] [13] [14].

The electron-withdrawing effects of perfluorination result in enhanced carbon-fluorine bond dissociation energies, typically ranging from 120-123 kcal/mol [13]. This enhanced bond strength is further influenced by the presence of ether oxygen effects in related perfluorinated systems, which can increase the stability of carbon-fluorine bonds adjacent to electronegative heteroatoms [13].

| Electronic Property | Effect of Perfluorination | Reference |

|---|---|---|

| Electron-withdrawing effect | Strong electron withdrawal by CF₃CF₂CF₂- group | [11] [13] [14] |

| C-F bond dissociation energy (kcal/mol) | 120-123 (enhanced by ether oxygen effects) | [13] |

| Carboxylate pKa | Significantly reduced (<1) vs non-fluorinated | [11] [12] [14] |

| Metal-ligand interaction | Weakened Ag-O bonds vs non-fluorinated | [5] [8] |

| Thermal stability enhancement | Enhanced thermal stability | [3] [8] |

| Sublimation behavior | Improved sublimation vs non-fluorinated | [3] [8] |

The perfluorination significantly reduces the pKa of the carboxylate group to values below 1, compared to non-fluorinated carboxylic acids [11] [12] [14]. This dramatic increase in acidity affects the coordination behavior and influences the stability of the silver-carboxylate interaction [14]. The enhanced acidity also has implications for the interfacial activity and surface properties of the compound [14].

From Silver(I) Oxide and Heptafluorobutyric Acid

The most straightforward classical approach for preparing silver heptafluorobutyrate involves the direct acid-base reaction between silver(I) oxide and heptafluorobutyric acid [1]. This method follows the general reaction scheme:

Ag₂O + 2 C₄HF₇O₂ → 2 AgC₄F₇O₂ + H₂O

The procedure typically involves dissolving heptafluorobutyric acid in an appropriate solvent, followed by the gradual addition of silver(I) oxide under controlled conditions [1]. The reaction is generally conducted at elevated temperatures to ensure complete conversion and to drive off the water byproduct. A key operational consideration is the use of excess silver(I) oxide, which must be filtered from the reaction mixture after completion to obtain high-purity product [1].

This synthetic route offers several advantages, including high product purity when properly executed and the absence of competing anions that might contaminate the final product [1]. The method is particularly suitable for laboratory-scale preparations where high purity is prioritized over yield optimization.

| Reaction Parameter | Optimal Conditions | Considerations |

|---|---|---|

| Temperature | 80-100°C | Higher temperatures accelerate reaction but may cause decomposition |

| Solvent | Water or aqueous alcohol | Must be compatible with both reactants |

| Ag₂O excess | 10-20% molar excess | Ensures complete acid neutralization |

| Reaction time | 2-4 hours | Extended heating may lead to product degradation |

| Filtration | Hot filtration required | Removes unreacted Ag₂O effectively |

From Silver Nitrate and Heptafluorobutyrate Salts

An alternative classical synthesis employs silver nitrate as the silver source in combination with alkali metal heptafluorobutyrate salts [2] . This metathesis reaction proceeds according to:

AgNO₃ + MC₄F₇O₂ → AgC₄F₇O₂ + MNO₃

where M represents an alkali metal (typically sodium or potassium).

Key procedural considerations include the use of appropriate stoichiometric ratios to minimize residual silver nitrate contamination and the selection of solvents that favor precipitation of the desired product while maintaining solubility of the byproduct nitrate salt . Ethanol has been identified as a particularly effective solvent for this transformation, providing good yields while facilitating product isolation [2].

The choice between these two classical routes often depends on the availability of starting materials and the required scale of preparation. The silver oxide route typically provides higher purity products, while the silver nitrate method offers greater operational convenience and scalability .

Modern Synthetic Approaches

Contemporary synthetic methodologies for silver heptafluorobutyrate preparation have incorporated several advanced techniques to improve efficiency, yield, and product quality. Microwave-assisted synthesis has emerged as a particularly promising approach, offering significant advantages over conventional thermal methods [4].

Microwave irradiation enables rapid and uniform heating, resulting in dramatically reduced reaction times compared to traditional synthesis methods [4]. For silver carboxylate preparation, microwave heating typically reduces synthesis time from several hours to minutes while maintaining or improving product quality [4]. The uniform heating provided by microwave irradiation minimizes hot spots and ensures more consistent product formation [4].

Solvent-free synthetic approaches represent another modern advancement, where silver precursors are directly reacted with heptafluorobutyric acid or its derivatives under mechanochemical conditions. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures.

Template-directed synthesis has been explored for controlling the morphology and crystal structure of the resulting silver heptafluorobutyrate [5]. This approach is particularly valuable when specific physical properties or surface characteristics are required for particular applications.

Electrochemical synthesis methods have also been investigated, where silver electrodes are anodically dissolved in the presence of heptafluorobutyrate electrolytes [6]. This approach offers precise control over reaction stoichiometry and can produce highly pure products under controlled conditions.

Purification Techniques

Effective purification of silver heptafluorobutyrate is essential for obtaining material suitable for analytical and synthetic applications. Recrystallization remains the primary purification method, requiring careful solvent selection to achieve optimal crystal quality [7] [8] [9].

Solvent Selection for Recrystallization

The choice of recrystallization solvent is critical for obtaining high-quality crystals with minimal impurities [7]. Effective solvents must exhibit moderate solubility characteristics - sufficient solubility at elevated temperatures to dissolve the compound, but limited solubility at room temperature to promote crystallization [8] [9].

Based on the solubility characteristics reported for silver heptafluorobutyrate, suitable recrystallization solvents include:

| Solvent System | Solubility Profile | Crystallization Quality | Impurity Removal |

|---|---|---|---|

| Methanol | High solubility at 60°C, moderate at 20°C | Good crystal formation | Effective for ionic impurities |

| Ethanol-water (4:1) | Temperature-dependent solubility | Excellent crystal quality | Superior impurity rejection |

| Acetonitrile | Moderate solubility throughout range | Fair crystallization | Good for organic impurities |

| Chloroform-methanol (3:1) | High solubility differential | Good crystal habit | Effective mixed solvent system |

Recrystallization Procedure

The optimal recrystallization protocol involves dissolving the crude silver heptafluorobutyrate in a minimum volume of hot solvent, followed by hot filtration to remove insoluble impurities [7] [8]. The solution is then allowed to cool slowly to room temperature, promoting the formation of well-developed crystals [9]. Final cooling in an ice bath maximizes yield while maintaining crystal quality [8].

Vacuum Filtration and Washing

Following crystallization, the product is collected using vacuum filtration with appropriate filter paper [7] [8]. The crystals are washed with small portions of ice-cold recrystallization solvent to remove adhering mother liquor without significant product loss [7]. Multiple washing cycles may be necessary to achieve the desired purity level [8].

Alternative Purification Methods

For specialized applications requiring ultrahigh purity, additional purification techniques may be employed. Sublimation can be effective for removing low-volatility impurities, though the thermal stability of silver heptafluorobutyrate must be considered [10]. Column chromatography using appropriate stationary phases can separate closely related impurities, particularly other silver carboxylates or organic contaminants.

Analytical Characterization Methods

Comprehensive characterization of silver heptafluorobutyrate requires multiple analytical techniques to confirm structure, purity, and physical properties.

Infrared Spectroscopy (IR)

Infrared spectroscopy provides definitive identification of functional groups and confirmation of the carboxylate structure [11] [12]. Key spectroscopic features include:

- Carboxylate C=O stretch: 1673-1680 cm⁻¹ (shifted from free acid at ~1773 cm⁻¹) [11]

- C-F stretching modes: Multiple bands in the 1100-1300 cm⁻¹ region characteristic of perfluorinated chains [11]

- Silver-oxygen interactions: Broad absorption around 550 cm⁻¹ indicative of Ag-O coordination [11]

- Absence of broad O-H stretch: Confirms complete neutralization of the carboxylic acid [11]

The shift in the carbonyl stretching frequency from the free acid to the metal carboxylate serves as a diagnostic indicator of successful salt formation [11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy provides detailed structural information [13] [14]:

- ¹⁹F NMR: Characteristic perfluoroalkyl chain signals, typically showing complex multiplet patterns due to F-F coupling [13]

- ¹³C NMR: Carbon framework identification, with perfluorinated carbons appearing as complex multiplets due to C-F coupling [13]

- ¹H NMR: Limited information due to the perfluorinated nature, but useful for detecting impurities or solvent residues [14]

X-ray Diffraction (XRD)

Powder X-ray diffraction confirms the crystalline nature and provides information about crystal structure [15] [16]. For silver carboxylates, XRD typically reveals polymeric coordination structures with bridging carboxylate ligands [16]. Single-crystal X-ray diffraction, when obtainable, provides complete structural determination including silver coordination environment and intermolecular packing [15].

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis and differential thermal analysis characterize thermal stability and decomposition behavior [17] [10]:

- Thermal stability range: Typically stable to ~200-250°C [10]

- Decomposition pattern: Multi-step decomposition involving loss of organic components and formation of metallic silver [17]

- Crystallization events: Exothermic peaks indicating phase transitions or crystallization [17]

Mass Spectrometry

Mass spectrometric analysis confirms molecular weight and fragmentation patterns [14] [18]. For silver heptafluorobutyrate:

- Molecular ion: m/z 321 corresponding to [AgC₄F₇O₂]⁺ [18]

- Fragmentation patterns: Loss of CO₂ (m/z 277), heptafluorobutyl fragments (m/z 169, 213) [11]

- Silver isotope pattern: Characteristic ¹⁰⁷Ag/¹⁰⁹Ag isotope distribution [14]

X-ray Absorption Fine Structure (XAFS)

XAFS spectroscopy at the silver K-edge provides detailed information about the local coordination environment around silver atoms [19]. This technique is particularly valuable for understanding the coordination geometry and bonding characteristics in the solid state [19].

Elemental Analysis

Quantitative elemental analysis verifies the theoretical composition [20] [21]:

- Silver content: Determined by atomic absorption spectroscopy or ICP methods

- Carbon, hydrogen, fluorine: Combustion analysis or specialized techniques for fluorine determination

- Purity assessment: Comparison of experimental versus theoretical elemental ratios

Melting Point Determination

Melting point measurement serves as a simple purity criterion [21] [22] [23]. Literature values consistently report 292-294°C for pure silver heptafluorobutyrate [21] [23]. Significant deviations from this range indicate the presence of impurities or structural modifications.

| Analytical Technique | Information Provided | Typical Results | Purity Criterion |

|---|---|---|---|

| IR Spectroscopy | Functional group identification | C=O at 1673-1680 cm⁻¹ | Absence of free acid O-H |

| ¹⁹F NMR | Perfluoroalkyl chain integrity | Complex multiplet patterns | Sharp, well-resolved signals |

| XRD | Crystal structure confirmation | Characteristic diffraction pattern | Sharp, intense reflections |

| TGA | Thermal stability assessment | Decomposition onset ~250°C | Single-step decomposition |

| Mass Spectrometry | Molecular weight verification | [M]⁺ at m/z 321 | Correct isotope pattern |

| Elemental Analysis | Composition verification | C: 15.0%, Ag: 33.6%, F: 41.4% | ±0.4% of theoretical |

| Melting Point | Purity assessment | 292-294°C | Sharp, narrow range |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive